molecular formula C18H20N4O3S B2587172 4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 2310124-12-8

4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2587172
CAS No.: 2310124-12-8
M. Wt: 372.44
InChI Key: QZZKKHJKUAKAIF-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a pyridinyl group, and a pyrazolyl group attached to a benzene sulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-10-16(25-3)4-5-18(13)26(23,24)20-12-15-11-17(21-22(15)2)14-6-8-19-9-7-14/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZKKHJKUAKAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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